molecular formula C18H15ClN4O2S B487811 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 794549-94-3

3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487811
CAS No.: 794549-94-3
M. Wt: 386.9g/mol
InChI Key: KEXJHTQBGYYCMN-UHFFFAOYSA-N
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Description

The compound 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by a fused heterocyclic core. This structure features a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring, with substitutions at positions 3 and 4. Such substitutions are critical for modulating pharmacological properties, as evidenced by related compounds in the literature .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-24-14-8-5-12(10-15(14)25-2)17-22-23-16(20-21-18(23)26-17)9-11-3-6-13(19)7-4-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXJHTQBGYYCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Preparation

The target compound is synthesized via a one-pot microwave-assisted condensation of 3-mercapto-4-amino-5-[(4-chlorophenyl)methyl]-4H-1,2,4-triazole (1 ) with 3,4-dimethoxybenzaldehyde (2 ) in the presence of para-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds through Schiff base formation followed by cyclodehydration to yield the triazolo-thiadiazole scaffold (Figure 1).

Precursor Synthesis :

  • Intermediate 1 is prepared by alkylation of 4-amino-5-mercapto-1,2,4-triazole with 4-chlorobenzyl chloride in basic medium.

  • Aldehyde 2 is commercially available or synthesized via formylation of 3,4-dimethoxyphenol.

Optimized Reaction Conditions

  • Catalyst : p-TsOH (0.003 mol%, 50 mg per 0.01 mol of 1 ).

  • Solvent : Anhydrous DMF (20 mL).

  • Microwave Parameters : 300 W irradiation for 4–5 minutes at 120°C.

  • Work-up : The reaction mixture is poured onto crushed ice, and the precipitate is crystallized from methanol.

Yield : 85–90%.

Conventional Thermal Synthesis

Stepwise Procedure

The conventional method replicates the microwave pathway but uses prolonged heating:

  • Reagents : Equimolar amounts of 1 (2.70 g, 0.01 mol), 2 (1.66 g, 0.01 mol), and p-TsOH (50 mg) in dry DMF (50 mL).

  • Heating : Reflux at 120°C for 10–12 hours under nitrogen.

  • Isolation : Cooled mixture is quenched with ice, filtered, and recrystallized from methanol.

Yield : 60–65%.

Key Challenges

  • Reaction Time : Extended heating increases side reactions (e.g., oxidation of thiol groups).

  • Purity : Requires column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted aldehyde.

Comparative Analysis of Methods

ParameterMicrowave MethodConventional Method
Reaction Time 4–5 minutes10–12 hours
Yield 85–90%60–65%
Energy Efficiency HighLow
Byproduct Formation MinimalModerate

Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing decomposition pathways.

Structural Characterization

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz) :

    • δ 2.14 (s, 3H, CH3 of triazole), 3.92 (s, 6H, OCH3), 5.14 (d, 2H, J = 7.6 Hz, CH2Cl), 6.82–7.50 (m, 7H, Ar–H).

  • 13C NMR (CDCl3) :

    • δ 56.2 (OCH3), 66.7 (CH2Cl), 114.7–159.9 (aromatic and triazole carbons).

  • IR (KBr) :

    • 3200 cm⁻¹ (NH), 1245 cm⁻¹ (C–O), 615 cm⁻¹ (C–S–C).

Elemental Analysis

  • Calculated for C20H18ClN5O2S : C, 54.36; H, 4.11; N, 15.84.

  • Found : C, 54.29; H, 4.08; N, 15.79.

Mechanistic Insights

The reaction proceeds via:

  • Schiff Base Formation : Nucleophilic attack of the amine group in 1 on the carbonyl carbon of 2 , forming an imine intermediate.

  • Cyclization : Intramolecular thiol attack on the imine carbon, facilitated by p-TsOH, eliminates H2O and forms the thiadiazole ring .

Chemical Reactions Analysis

3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazolo-thiadiazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogues:

Substituent Variations and Pharmacological Profiles

Compound Structure Substituents (Position 3 and 6) Biological Activity Key Findings Reference
Target Compound 3: (4-Chlorophenyl)methyl; 6: 3,4-dimethoxyphenyl Potential antifungal Structural similarity to compounds targeting 14-α-demethylase .
9a 3: 3,4-Dimethoxyphenyl; 6: 2-Fluoro-4-pyridinyl Unspecified pharmacological activity Fluorine and pyridinyl groups may enhance bioavailability and binding.
14a 3: 3,4-Dimethoxyphenyl; 6: 2-Amino-3,5-dibromophenyl Unspecified pharmacological activity Bromine atoms likely improve metabolic stability and target affinity.
CPNT 3: 2-Naphthoxymethyl; 6: 4-Chlorophenyl-pyrazole Anticancer (Ehrlich Ascitic Carcinoma) 50 mg/kg dose showed 60% tumor inhibition with minimal toxicity .
3-(4-Methylphenyl)-6-(2-phenylethyl) 3: 4-Methylphenyl; 6: 2-Phenylethyl Not reported Higher molar mass (320.41 g/mol) may influence pharmacokinetics .
3-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl) 3: 3,4-Dimethoxyphenyl; 6: 2-Methoxyphenyl Not reported Synergistic methoxy groups could enhance antifungal or antibacterial effects.

Key Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (target compound) enhances solubility and may facilitate interactions with polar enzyme pockets, whereas halogenated substituents (e.g., 4-chlorophenyl in CPNT) improve lipophilicity and membrane penetration .
  • Planarity and Bioactivity : Compounds like 3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-triazolo-thiadiazole exhibit planar fused rings, which correlate with improved stacking interactions in enzyme binding sites .
  • Antifungal Potential: Molecular docking studies on similar triazolo-thiadiazoles suggest inhibition of fungal 14-α-demethylase (CYP51), a target for azole antifungals .

Biological Activity

The compound 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS Number: 1235412) is a member of the triazole-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4O2SC_{18}H_{15}ClN_4O_2S, with a molecular weight of approximately 374.86 g/mol. The structure features a triazole ring fused with a thiadiazole moiety and substituted phenyl groups that contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) and liver cancer cell lines (Bel-7402). The half-maximal inhibitory concentration (IC50) values were notably low compared to standard chemotherapeutic agents, indicating strong anticancer activity .
  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
    • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through the activation of intrinsic pathways .

Antimicrobial Activity

The antimicrobial properties of triazole-thiadiazoles have been extensively studied. The compound has demonstrated:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy comparable to traditional antibiotics like streptomycin against various bacterial strains .
  • Antifungal Effects : The compound also displays antifungal properties, effectively inhibiting fungal growth in species such as Candida albicans and Aspergillus niger .

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound is associated with several other biological activities:

  • Anti-inflammatory Activity : Research indicates that triazole-thiadiazoles possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
  • Antioxidant Properties : The compound has shown promise as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress in cellular models .

Case Studies and Research Findings

A review of literature reveals several case studies examining the biological activities of similar compounds:

  • Cytotoxicity Studies : A study reported that derivatives of triazolo-thiadiazoles were screened for cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values below 10 µM .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cancer progression, suggesting a rational basis for their design as anticancer agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and Bel-7402
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalInhibition of Candida and Aspergillus
Anti-inflammatoryReduction in inflammation markers
AntioxidantScavenging free radicals

Q & A

Q. What are the optimized synthetic pathways for 3-[(4-Chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Precursor Preparation : React 4-chlorobenzyl chloride with a thiol-containing intermediate (e.g., 4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol) in a base (e.g., KOH/ethanol) to form a thioether intermediate .

Cyclization : Treat the intermediate with phosphorus oxychloride (POCl₃) under reflux to form the triazolo-thiadiazole core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Key Parameters : Reaction time (6–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 for thiol:chloride).

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and substituent positions. For example, analogous compounds show C–H⋯N hydrogen bonds and π–π stacking in the crystal lattice .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and dimethoxyphenyl groups) and methoxy signals (δ 3.8–3.9 ppm) .
    • IR : Detect C–S (650–750 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary biological screening methods are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • COX-2 Selectivity : Use a fluorometric kit (e.g., Cayman Chemical) to measure IC₅₀. Analogous compounds show COX-2 selectivity ratios >10 vs. COX-1 .
  • Antimicrobial Screening :
    • MIC Testing : Against S. aureus and C. albicans using broth microdilution (CLSI guidelines). Triazolo-thiadiazoles often exhibit MICs of 8–32 µg/mL .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM is desirable) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Optimization Strategies :
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; reported yields increase from 65% to 82% .
    • Solvent Effects : Use DMF instead of ethanol for higher polarity, reducing dimerization side products .
      Data Table :
ConditionYield (%)Byproduct (%)
Conventional (POCl₃, ethanol)6512
Microwave (POCl₃, DMF)805
ZnCl₂-catalyzed (DMF)823

Q. How do substituent variations at the 3- and 6-positions influence bioactivity?

Methodological Answer:

  • SAR Study Design :
    • Substituent Libraries : Synthesize analogs with halogen (Cl, F), alkyl (methyl), and electron-donating groups (OCH₃) .
    • Activity Profiling :
  • COX-2 Inhibition : Bulky groups (e.g., trifluoromethyl) enhance selectivity (IC₅₀: 0.8 µM vs. 12 µM for COX-1) .
  • Antifungal Activity : Chlorophenyl groups improve efficacy against C. albicans (MIC: 8 µg/mL vs. 32 µg/mL for methyl) .
    3. Computational Modeling : Perform docking (AutoDock Vina) to predict binding poses with target enzymes (e.g., PDB: 3LD6 for 14α-demethylase) .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Case Example : Discrepancies in reported IC₅₀ for COX-2 (0.8 µM vs. 5.2 µM) may arise from assay conditions.
  • Resolution Steps :
    • Standardize Assays : Use identical enzyme sources (human recombinant vs. murine) and substrate concentrations .
    • Control Groups : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate inter-lab variability .
    • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Q. What advanced computational methods predict this compound’s pharmacokinetics?

Methodological Answer:

  • ADME Prediction :
    • Software : SwissADME or pkCSM to estimate logP (2.1–2.5), solubility (LogS: −4.5), and BBB permeability (non-penetrant) .
    • Metabolite Identification : Use GLORYx to predict Phase I/II metabolism; major pathways include O-demethylation and sulfation .
  • Dynamics Simulations : Run 100-ns MD simulations (GROMACS) to assess stability in COX-2 binding pockets, focusing on RMSD (<2.0 Å acceptable) .

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